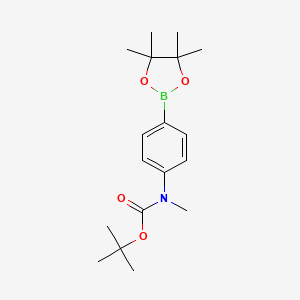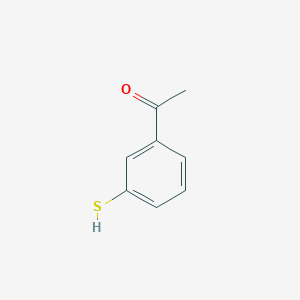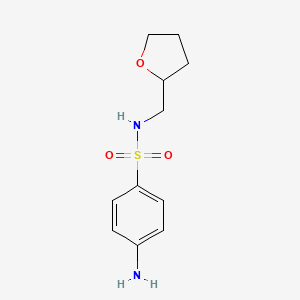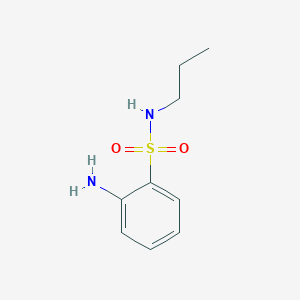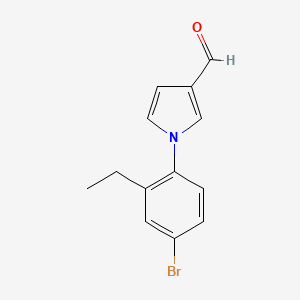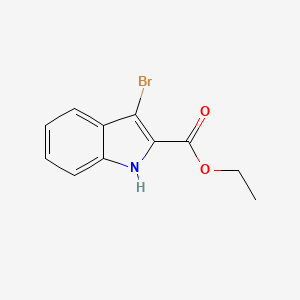
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H15BrClNO2 and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Intermediate Applications
Synthesis of Insecticide Intermediates : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a closely related compound, serves as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. This synthesis process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, achieving an overall yield of 41.3% (Niu Wen-bo, 2011).
Antibacterial Activity : Derivatives like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, show antibacterial activity in vitro (E. Toja et al., 1986).
Chemical Properties and Reactions
- Lithium Derivatives Synthesis : The synthesis of 3-Bromo-5-methyl- and 3-bromo-5-chloro-2-benzo[b]thienyl-lithium and their subsequent reactions to form various derivatives highlights the compound's versatility in chemical synthesis (R. Dickinson & B. Iddon, 1971).
Biological and Medicinal Applications
Antitumor Evaluation : Studies on 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives indicate their cytotoxicity against A549 and P388 cell lines, showcasing potential antitumor properties (F. Liu et al., 2006).
Glycine Site Antagonists : (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives are investigated for their affinity at the glycine-binding site of the NMDA receptor complex, indicating potential neurological applications (C. Balsamini et al., 1998).
Advanced Synthesis and Application
Microwave-Assisted Synthesis : A novel N-pyrrolyl carboxylic acid and its derivatives were synthesized using microwave-assisted synthesis, showing significant antioxidant properties and potential as lead compounds for novel antioxidants (E. Mateev et al., 2022).
Molecular Structures and Supramolecular Assembly : The synthesis and analysis of compounds like 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives provide insights into molecular structures and potential for further chemical research (Viviana Cuartas et al., 2017).
properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11-16(21)4-3-5-17(11)22-12(2)15(19(23)24)10-18(22)13-6-8-14(20)9-7-13/h3-10H,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJZJMVBGGRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

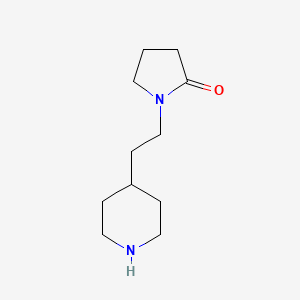
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)


